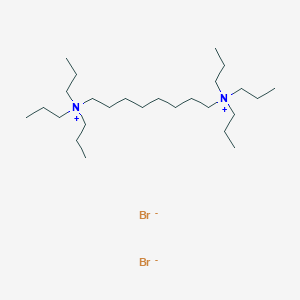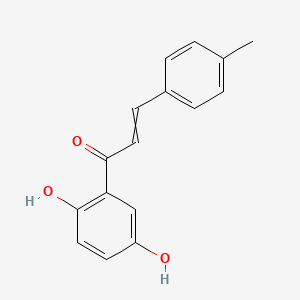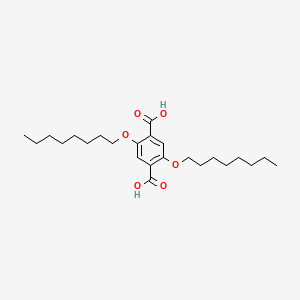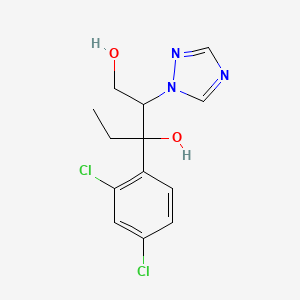
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of four carboxylate groups and four methyl groups attached to the pyrazole ring, making it a highly functionalized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate typically involves the reaction of pyrazole derivatives with suitable carboxylating agents under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of catalysts to achieve the desired carboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .
Aplicaciones Científicas De Investigación
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Benzylpyrazole-4-boronic acid pinacol ester
Comparison: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate stands out due to its high degree of functionalization, which provides unique reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of modification .
Propiedades
Número CAS |
105020-49-3 |
|---|---|
Fórmula molecular |
C11H14N2O8 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate |
InChI |
InChI=1S/C11H14N2O8/c1-18-6(14)10(7(15)19-2)5-12-13-11(10,8(16)20-3)9(17)21-4/h5,13H,1-4H3 |
Clave InChI |
SGKCFUAYFFYBLK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C=NNC1(C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)







![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)


![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
